Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-13(16)10-3-2-8-15(9-10)20(17,18)12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLKNAVYGHZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The nitrogen atom in the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur in 4-aminobenzenesulfonyl chloride. Triethylamine or pyridine is typically added to scavenge HCl, driving the reaction to completion. The ester group at the 3-position remains intact due to its electronic neutrality under these conditions.
Example Procedure:
- Dissolve methyl piperidine-3-carboxylate (1.0 equiv) in anhydrous chloroform.
- Add 4-aminobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with saturated NaHCO₃, extract with chloroform, and purify via silica gel chromatography.
Key Parameters:
- Solvent: Chloroform or THF
- Base: Triethylamine or DMAP
- Yield: ~70–85% (estimated from analogous reactions)
Stepwise Assembly via Cyclization
An alternative approach constructs the piperidine ring after introducing the sulfonamide group. This method minimizes steric hindrance during cyclization.
Intermediate Synthesis
- React 4-aminobenzenesulfonamide with methyl 3-oxopent-4-enoate to form a Schiff base.
- Reduce the imine using NaBH₄ or catalytic hydrogenation to generate a secondary amine.
- Perform acid-catalyzed cyclization to form the piperidine ring.
Advantages:
- Enables stereochemical control at the 3-position carboxylate.
- Avoids competing reactions at the piperidine nitrogen.
Challenges:
Protection-Deprotection Strategies
The primary amine on the sulfonamide group may necessitate protection during synthesis.
Acetyl Protection
- Protect 4-aminobenzenesulfonyl chloride as the acetamide derivative using acetic anhydride.
- Perform sulfonylation with methyl piperidine-3-carboxylate.
- Deprotect using aqueous HCl or NH₃/MeOH.
Conditions Table:
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Protection | Ac₂O, Pyridine | 0°C → RT | 2 hr | 92 |
| Sulfonylation | TEA, CHCl₃ | RT | 12 hr | 78 |
| Deprotection | 6M HCl, Reflux | 100°C | 1 hr | 95 |
Comparative Analysis of Methods
Table 1: Method Efficacy
| Method | Steps | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|---|
| Direct Sulfonylation | 1 | 70–85 | ≥95 | Low |
| Cyclization | 3 | 40–50 | 85–90 | High |
| Protection-Deprotection | 3 | 60–70 | ≥90 | Moderate |
Key Insights:
- Direct sulfonylation offers the highest efficiency but requires high-purity starting materials.
- Cyclization routes, while longer, permit stereochemical tuning.
Optimization Challenges
Steric Effects
The 3-carboxylate group introduces steric hindrance, slowing sulfonylation. Microwave-assisted synthesis (e.g., 100°C, 30 min) may accelerate kinetics.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride solubility but risk ester hydrolysis. Chloroform balances reactivity and stability.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have indicated that derivatives of piperidine compounds, including methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate, exhibit antiviral properties. For instance, a class of 1,4,4-trisubstituted piperidines has shown potential as non-covalent inhibitors of the main protease (Mpro) of coronaviruses, including SARS-CoV-2. These compounds were evaluated for their ability to inhibit viral replication and showed promising results in cell culture assays .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have demonstrated that certain piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231 . The structural modifications of these compounds can enhance their selectivity and potency against specific cancer types.
1.3 Anti-inflammatory Effects
This compound may possess anti-inflammatory properties due to its interaction with cyclooxygenase enzymes (COX). Molecular docking studies suggest a high affinity for COX-2, indicating potential use in treating inflammatory diseases . Compounds with similar structures have been reported to exert significant anti-inflammatory effects in preclinical models.
Case Study: Antiviral Activity Against Influenza
In a study evaluating the antiviral efficacy of piperidine derivatives against influenza A/H1N1 virus, several compounds were identified that exhibited low micromolar activity. The most potent derivative was found to inhibit hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells .
Case Study: Anticancer Efficacy
A series of synthesized piperidine derivatives were tested against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with one compound showing an IC50 value as low as 0.31 μM against MDA-MB-231 cells . This highlights the potential for structural optimization to improve therapeutic efficacy.
Data Tables
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with two analogs:
Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (Compound 26)
- Molecular Formula: C₂₄H₁₈NO₁₀S
- Key Differences: The sulfonyl group is substituted with a 3,4-dimethoxyanthraquinone moiety instead of 4-aminophenyl.
- Synthesis: Synthesized via sulfonylation of methyl piperidine-3-carboxylate with a 3,4-dimethoxyanthraquinone sulfonyl chloride precursor, yielding 95% after column chromatography .
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride (sc-353732A)
- Molecular Formula : C₁₁H₂₁N₂O₂·2HCl
- Key Differences: Replaces the sulfonamide group with a piperidin-4-yl substituent on a pyrrolidine ring. The dihydrochloride salt improves aqueous solubility compared to the target compound’s hydrochloride form .
Implications of Structural Variations
Electronic and Solubility Profiles: The 4-aminobenzenesulfonyl group in the target compound introduces polarity and hydrogen-bonding capacity, critical for receptor binding. The piperidin-pyrrolidine scaffold in sc-353732A may enhance membrane permeability due to its aliphatic nature.
Biological Activity: Sulfonamide groups (as in the target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase).
Synthetic Accessibility: Compound 26’s high yield (95%) highlights efficient sulfonylation under mild conditions .
Biological Activity
Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The sulfonamide group enhances its solubility and potential for enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases and other enzymes, which are crucial in various physiological processes.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study demonstrated its potential to inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involves the disruption of cellular signaling pathways that promote survival and proliferation in cancer cells .
Antimicrobial Properties
The compound has shown promising results against several bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its antifungal activity has also been documented, suggesting a broad-spectrum antimicrobial potential .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines | |
| Antimicrobial Activity | Inhibited growth of Gram-positive bacteria | |
| Enzyme Inhibition | Inhibited carbonic anhydrases |
Case Study: Anticancer Efficacy
In one notable case study, this compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .
Q & A
What are the key synthetic routes and experimental considerations for synthesizing Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting piperidine derivatives with 4-aminobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonamide group.
Esterification : Coupling the intermediate with methyl chloroformate or via transesterification under anhydrous conditions.
Purification : Column chromatography or recrystallization to isolate the product.
Critical Parameters :
- Solvent Choice : Dichloromethane or THF for sulfonylation; methanol for esterification .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate coupling reactions.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC to track reaction progress .
How can researchers confirm the structural integrity and purity of this compound?
Level: Basic
Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and assess stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods (e.g., C18 column with acetonitrile/water mobile phase) to determine purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight ([M+H]⁺ expected at ~327 g/mol).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .
What safety protocols should be followed when handling this compound?
Level: Basic
Answer:
While specific toxicity data for this compound is limited, general precautions for sulfonamide/piperidine derivatives include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How can researchers optimize reaction yields during the sulfonylation step?
Level: Advanced
Answer:
Low yields often arise from incomplete sulfonylation or side reactions. Mitigation strategies:
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction.
- Base Selection : Triethylamine or DMAP improves nucleophilicity of the piperidine nitrogen .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification .
How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Level: Advanced
Answer:
Contradictions may arise from conformational flexibility or impurities. Steps include:
2D NMR Analysis : Use COSY, HSQC, or NOESY to assign ambiguous peaks.
Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values.
Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation .
What computational methods are suitable for predicting the biological targets of this compound?
Level: Advanced
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against enzymes (e.g., carbonic anhydrase) known to interact with sulfonamides.
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS or AMBER.
- QSAR Models : Corrogate substituent effects (e.g., methyl ester vs. ethyl) on bioactivity using datasets from analogous piperidine derivatives .
How can X-ray crystallography address challenges in resolving the compound’s stereochemistry?
Level: Advanced
Answer:
- Crystal Growth : Use vapor diffusion with solvents like ethanol/water mixtures.
- Data Collection : High-resolution synchrotron sources (≤1.0 Å) improve electron density maps.
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Address twinning with TWINLAWS .
What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Level: Advanced
Answer:
- Analog Synthesis : Modify substituents (e.g., replacing methyl ester with amide) to assess impact on solubility and binding.
- Biological Assays : Test against kinase panels or bacterial targets (sulfonamides often exhibit antimicrobial activity).
- Pharmacokinetic Profiling : Measure logP (via HPLC) and metabolic stability (e.g., liver microsome assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
